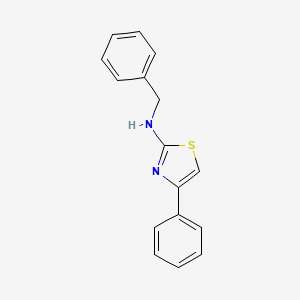
2-Benzylamino-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzylamino-4-phenylthiazole is a useful research compound. Its molecular formula is C16H14N2S and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The thiazole scaffold, particularly the 2-benzylamino-4-phenylthiazole derivative, has demonstrated promising anticancer properties. Several studies have focused on its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized multiple derivatives of this compound and evaluated their antiproliferative effects against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Notably, one derivative exhibited an IC50 value of 2.01 µM against HT29 cells, indicating potent anticancer activity .
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | HT29 | 2.01 |
| 5c | HeLa | 5.50 |
| 5d | A549 | 3.75 |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Screening
Research has shown that derivatives of this compound possess activity against various bacterial strains. In vitro tests revealed that some derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1a | Staphylococcus aureus | 8 |
| 1b | Escherichia coli | 16 |
| 1c | Pseudomonas aeruginosa | 32 |
Anticonvulsant Properties
Another area of application for this compound is in the treatment of epilepsy and seizure disorders.
Case Study: Anticonvulsant Activity
A series of thiazole derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) test. Certain compounds showed significant protective effects against seizures, with some exhibiting lower effective doses than standard treatments like ethosuximide .
| Compound ID | Effective Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| 3a | 20 | 100 |
| 3b | 15 | 80 |
Other Therapeutic Applications
Beyond the primary applications mentioned above, the compound has shown potential in other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives have been studied for their ability to reduce inflammation markers in vitro.
- Antiparasitic Activity : Compounds derived from this scaffold have been evaluated for their effectiveness against Trypanosoma brucei, showing promising results in inhibiting parasite growth .
Properties
CAS No. |
15087-97-5 |
|---|---|
Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-benzyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2S/c1-3-7-13(8-4-1)11-17-16-18-15(12-19-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |
InChI Key |
GJRJECJQBNZINV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















